5-Oxothiomorpholine-3-carboxylic acid (CAS 14226-97-2), widely recognized in the pharmaceutical industry as Carbocisteine Lactam or Impurity A, is a cyclic thiomorpholine derivative procured primarily as a critical analytical reference standard and a conformationally restricted heterocyclic building block. In industrial quality control, it serves as the definitive marker for the cyclization degradation pathway of the mucolytic active pharmaceutical ingredient (API) Carbocisteine. Beyond pharmacopeial compliance, its stable, pre-formed S/N-heterocyclic core makes it a highly efficient precursor for synthesizing complex peptidomimetics, such as thyrotropin-releasing hormone (TRH) analogues and enzyme inhibitors, offering superior processability compared to acyclic alternatives [1].
Substituting 5-oxothiomorpholine-3-carboxylic acid with the parent API (Carbocisteine) or other degradants (such as Carbocisteine Sulfoxide) is unviable in procurement. In regulatory analytical workflows, ICH guidelines mandate the exact structural match to accurately calibrate retention times and response factors for the specific cyclization degradation pathway; oxidative degradants cannot serve as proxies [1]. In synthetic applications, attempting to use generic acyclic S-alkylated cysteines to form the thiomorpholine ring in situ typically results in severe yield penalties due to competing intermolecular side reactions and oxidation, making the pre-cyclized lactam strictly necessary for reproducible manufacturing [2].
In validated stability-indicating HPLC methods for Carbocisteine formulations, 5-oxothiomorpholine-3-carboxylic acid provides a distinct retention profile that allows it to be completely resolved from both the parent API and oxidative degradants like Carbocisteine Sulfoxide. Utilizing this exact lactam standard ensures baseline resolution (Rs > 1.5), which is mandatory for quantifying the cyclization degradation pathway under pharmacopeial guidelines [1].
| Evidence Dimension | Chromatographic retention and resolution |
| Target Compound Data | Distinct retention time enabling baseline resolution (Rs > 1.5) |
| Comparator Or Baseline | Carbocisteine (Parent API) and Carbocisteine Sulfoxide |
| Quantified Difference | Complete separation of the cyclization degradant from the parent peak and oxidative degradants. |
| Conditions | Strong Anion Exchange (SAX) HPLC column, UV detection |
Procurement of the exact lactam standard is mandatory to meet ICH and pharmacopeial system suitability requirements for Carbocisteine stability testing.
During standard proteomic digestions, N-terminal S-carbamoylmethylcysteine can spontaneously cyclize into a 5-oxoperhydro-1,4-thiazine-3-carbonyl residue. Procuring 5-oxothiomorpholine-3-carboxylic acid as a synthetic reference allows mass spectrometrists to exactly calibrate for this artifact, which presents as a specific -17 Da mass shift (loss of NH3). Generic cysteine derivatives fail to replicate this exact isotopic and fragmentation signature [1].
| Evidence Dimension | Mass shift calibration |
| Target Compound Data | Confirms exact -17.026 Da shift and specific MS/MS fragmentation |
| Comparator Or Baseline | Acyclic S-carbamoylmethylcysteine (Baseline) |
| Quantified Difference | 17 Da mass reduction corresponding to the cyclized lactam structure. |
| Conditions | MALDI-QqTOF MS/MS peptide mapping |
Proteomics laboratories must procure this exact standard to prevent the misidentification of cyclization artifacts as novel post-translational modifications.
When synthesizing thiomorpholine-based enzyme inhibitors or TRH analogues, utilizing pre-formed 5-oxothiomorpholine-3-carboxylic acid bypasses the need for late-stage cyclization. Compared to using acyclic S-alkylated cysteine precursors, which suffer from variable cyclization yields (often <50%) due to competing intermolecular reactions, the pre-formed lactam guarantees structural fidelity and significantly higher overall coupling yields [1].
| Evidence Dimension | Synthetic coupling efficiency |
| Target Compound Data | Direct amide coupling with intact thiomorpholine core |
| Comparator Or Baseline | In situ cyclization of acyclic S-alkylated cysteines |
| Quantified Difference | Eliminates the ~50% yield loss associated with late-stage cyclization steps. |
| Conditions | Peptide coupling conditions (e.g., HOBt/DCC) |
Synthetic chemists procure the pre-formed lactam to streamline synthetic routes, reduce side reactions, and maximize the yield of complex peptidomimetics.
Directly downstream of its distinct chromatographic resolution, this compound is the mandatory reference standard (Impurity A) for quantifying the cyclization degradation pathway in Carbocisteine oral syrups and capsules during ICH-compliant stability studies [1].
Leveraging its exact mass signature, the lactam is used as a synthetic reference in MALDI-TOF MS workflows to calibrate and correctly identify -17 Da cyclization artifacts arising from N-terminal S-carbamoylmethylcysteine during peptide mapping [2].
Because it eliminates late-stage cyclization yield losses, this pre-formed heterocycle is the preferred building block for synthesizing thiomorpholine-based active pharmaceutical ingredients, including specific TRH analogues and dihydroorotase inhibitors [3].